molecular formula C13H12N2O2 B1298313 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 13174-37-3

3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid

Cat. No.: B1298313
CAS No.: 13174-37-3
M. Wt: 228.25 g/mol
InChI Key: FDOXNJWMRVHSSC-UHFFFAOYSA-N
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Description

3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is an organic compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of a pyridine ring attached to a benzoic acid moiety through an amino-methyl linkage. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid typically involves the reaction of 3-picolylamine with benzoic acid derivatives. One common method includes the use of ethyl chloroformate and carboxylic acid derivatives as starting materials . The reaction is usually carried out under controlled conditions, such as in the presence of a base like trimethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of advanced catalysts, such as magnesium oxide nanoparticles, to enhance the efficiency and yield of the synthesis . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine methylamines.

Scientific Research Applications

3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid is unique due to its specific combination of a pyridine ring and a benzoic acid moiety linked through an amino-methyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-(pyridin-3-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOXNJWMRVHSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359063
Record name 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13174-37-3
Record name 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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